Product packaging for 2,3-Dimethoxy-5-iodobenzaldehyde(Cat. No.:CAS No. 7396-66-9)

2,3-Dimethoxy-5-iodobenzaldehyde

Cat. No.: B2880260
CAS No.: 7396-66-9
M. Wt: 292.072
InChI Key: UURAEBUTDJEOBA-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-iodobenzaldehyde is a useful research compound. Its molecular formula is C9H9IO3 and its molecular weight is 292.072. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO3 B2880260 2,3-Dimethoxy-5-iodobenzaldehyde CAS No. 7396-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,3-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAEBUTDJEOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Substituted Aromatic Aldehydes

2,3-Dimethoxy-5-iodobenzaldehyde belongs to the broad class of substituted aromatic aldehydes. These compounds are characterized by a benzene (B151609) ring attached to an aldehyde functional group (–CHO), with additional atoms or groups replacing one or more hydrogen atoms on the ring. numberanalytics.com The nature and position of these substituents profoundly influence the compound's physical and chemical properties.

In this compound, the key features are:

The Aldehyde Group (–CHO): This group is electron-withdrawing and acts as a meta-director in electrophilic aromatic substitution reactions. organicmystery.com It is also a primary site for nucleophilic addition reactions. numberanalytics.com

Methoxy (B1213986) Groups (–OCH3): Located at the 2nd and 3rd positions, these are electron-donating groups. They activate the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.org Their presence influences the regioselectivity of reactions.

The Iodine Atom (–I): Positioned at the 5th carbon of the ring, the iodine atom is a large and polarizable halogen. It serves as an excellent leaving group in various cross-coupling reactions, a cornerstone of modern organic synthesis.

The interplay of these functional groups—the electron-donating methoxy groups and the electron-withdrawing aldehyde group, along with the reactive iodo-substituent—makes this compound a versatile and valuable reagent in the chemist's toolkit.

Significance As a Synthetic Intermediate in Organic Chemistry

The true value of 2,3-Dimethoxy-5-iodobenzaldehyde lies in its role as a synthetic intermediate, a molecular scaffold used to construct more elaborate chemical structures. biosynth.com Its bifunctional nature, possessing both an aldehyde and an aryl iodide, allows for a sequence of selective chemical transformations.

Chemists utilize this compound as a building block in the total synthesis of natural products, which are complex molecules derived from natural sources. For instance, it has been a key component in the synthesis of hasubanan (B79425) alkaloids, a class of compounds with interesting biological activities. The aldehyde group can be transformed through reactions like Wittig olefination, while the iodo group is ideal for carbon-carbon bond formation via Suzuki coupling reactions.

Furthermore, its derivatives are explored in medicinal chemistry and materials science. The core structure provided by this compound can be elaborated to produce novel compounds for various research applications. biosynth.com

Historical Overview of Its Preparation and Initial Transformations

Direct Halogenation Approaches

Direct halogenation, specifically iodination, of the aromatic ring of 2,3-dimethoxybenzaldehyde is a common and straightforward approach. These methods leverage the electron-rich nature of the dimethoxy-substituted benzene (B151609) ring to facilitate the introduction of an iodine atom.

Electrophilic aromatic substitution is a fundamental method for the synthesis of iodoaromatics. rsc.org For the preparation of this compound, this typically involves reacting the precursor, 2,3-dimethoxybenzaldehyde, with an electrophilic iodine source. Various reagents and conditions have been developed to achieve this transformation.

One effective method involves the use of N-Iodosuccinimide (NIS) as the iodinating agent. acs.orgacs.org While direct reaction with NIS can be slow, its reactivity can be significantly enhanced by a catalyst. acs.orgacs.org For instance, an iron(III)-catalyzed method using NIS provides a pathway to the desired product. acs.org Another approach is a metal-free synthesis that also yields 5-iodo-2,3-dimethoxybenzaldehyde. rsc.org In this procedure, the product was obtained in an 87% yield. rsc.org

Additionally, direct radio-iodination can be achieved using reagents like Chloramine-T in an aqueous medium, a technique particularly useful for preparing radiolabeled compounds for medical imaging. mdma.ch The meta-dimethoxy orientation in the precursor activates the ring sufficiently for direct electrophilic iodination with this method. mdma.ch Systems employing elemental iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), also provide a viable route for the iodination of activated aromatic rings like dimethoxybenzenes. chem-soc.si

Electrophilic Iodination of 2,3-Dimethoxybenzaldehyde
Iodinating Reagent SystemCatalyst/ConditionsYield of 5-iodo IsomerReference
N-Iodosuccinimide (NIS)Fe(NTf₂)₃58% acs.orgacs.org
Not SpecifiedMetal-Free, Procedure I87% rsc.org

The efficiency and selectivity of direct iodination can be improved by using transition-metal catalysts. These catalysts activate the iodinating agent, making the reaction faster and more effective, even under mild conditions.

Iron(III) catalysis is a prominent example. An iron(III)-catalyzed method has been developed for the rapid and highly regioselective iodination of arenes using N-Iodosuccinimide (NIS). acs.org This process can be accelerated by using a triflimide-based ionic liquid, which, in combination with iron(III) chloride, generates a powerful Lewis acid catalyst in situ. acs.org This system efficiently activates NIS for the iodination of a wide range of substrates, including 2,3-dimethoxybenzaldehyde. acs.orgacs.org

Silver(I) catalysis is another important strategy in the iodination of arenes. acs.org A method utilizing silver(I) triflimide as a catalyst for the activation of NIS has been shown to be mild and rapid for various anisole, aniline, and phenol (B47542) derivatives. acs.org The soft, low-charged silver(I) Lewis acid effectively activates NIS while suppressing over-iodination, leading to clean mono-iodination products. acs.org While this specific catalyst has been detailed for substrates like 2,4-dimethoxybenzaldehyde (B23906), yielding 98% of the 5-iodo product, the principle is applicable to other activated benzaldehydes. acs.org Silver salts, such as silver carbonate (Ag₂CO₃), are also employed in other types of iodination reactions, like microwave-assisted decarboxylative iodination, highlighting their versatility in C-I bond formation. mdpi.comresearchgate.net

Transition-Metal Catalyzed Iodination of Dimethoxybenzaldehydes
SubstrateCatalyst SystemIodinating AgentYieldReference
2,3-DimethoxybenzaldehydeFe(NTf₂)₃ (generated in situ)NIS58% (5-iodo isomer) acs.orgacs.org
2,4-DimethoxybenzaldehydeAgNTf₂NIS98% (5-iodo isomer) acs.org
2-MethoxybenzaldehydeFeCl₃ / [BMIM]NTf₂NIS88% (5-iodo isomer) acs.org

Multi-step Synthesis via Precursors

Beyond direct iodination, this compound can be synthesized through multi-step sequences that start from various precursors. These routes offer flexibility and can be advantageous if the direct precursor is unavailable or if specific substitution patterns are desired.

The most common multi-step syntheses start with a dimethoxybenzaldehyde derivative, with the final step often being the iodination reaction as described previously (Section 2.1). The precursor, 2,3-dimethoxybenzaldehyde, is not always readily available and can be synthesized itself. One reported synthesis starts from o-bromophenol. google.com This process involves a formylation reaction to produce 3-bromo-2-hydroxybenzaldehyde, which is then treated with sodium methoxide and dimethyl carbonate in a subsequent step to yield 2,3-dimethoxybenzaldehyde. google.com This two-step method integrates the methoxylation of the bromine-substituted position and the etherification of the hydroxyl group into a streamlined process. google.com Once 2,3-dimethoxybenzaldehyde is obtained, it can be iodinated using methods such as iron-catalyzed or metal-free reactions to produce the final product. acs.orgrsc.org

An alternative strategy involves starting with an aromatic compound that already contains the iodine atom and subsequently introducing or modifying other functional groups to build the target molecule. This "late-stage functionalization" approach can be highly effective.

For example, a synthetic route could begin with the oxidation of a related iodinated benzyl (B1604629) alcohol. A general precedent for this is the oxidation of (2-iodo-3-methoxy-5-methylphenyl)methanol (B13011964) using manganese dioxide (MnO₂) to yield 2-iodo-3-methoxy-5-methylbenzaldehyde. rsc.org A similar transformation could be envisioned for a (2,3-dimethoxy-5-iodophenyl)methanol precursor.

Another plausible, though less commonly cited, route would be the formylation of an iodinated dimethoxybenzene, such as 1-iodo-2,3-dimethoxybenzene. Various formylation methods exist in organic chemistry that could potentially introduce the aldehyde group at the C-5 position, although the directing effects of the existing substituents would need to be carefully considered to ensure the correct regiochemical outcome.

Regioselectivity and Stereocontrol in Synthetic Pathways

For the synthesis of this compound, stereocontrol is not a consideration as the molecule is achiral and possesses a plane of symmetry. However, regioselectivity is a critical aspect, particularly in direct iodination approaches. The starting material, 2,3-dimethoxybenzaldehyde, has two potential sites for iodination on the aromatic ring that are activated by the methoxy groups: the C-5 and C-6 positions.

The electronic and steric effects of the substituents guide the incoming electrophile. The two methoxy groups and the aldehyde group collectively direct the substitution pattern. Research has shown that the iodination of 2,3-dimethoxybenzaldehyde often yields a mixture of regioisomers.

In an iron(III)-catalyzed reaction with NIS, the major product is the desired 5-iodo isomer (2t), formed in 58% yield. However, a significant amount of the 6-iodo regioisomer is also produced (24% yield). acs.orgacs.org

A metal-free iodination procedure demonstrated higher selectivity, affording the 5-iodo-2,3-dimethoxybenzaldehyde in 87% yield, with the 6-iodo isomer isolated in only 12% yield. rsc.org

This demonstrates that the choice of reaction conditions and catalyst system can significantly influence the ratio of the resulting regioisomers. The ability to selectively synthesize the 5-iodo isomer is crucial for applications where isomerically pure material is required.

Regioselectivity in the Iodination of 2,3-Dimethoxybenzaldehyde
Reaction ConditionsYield of 5-iodo IsomerYield of 6-iodo IsomerReference
Fe(NTf₂)₃-catalyzed, NIS58%24% acs.orgacs.org
Metal-Free, Procedure I87%12% rsc.org

Comparative Analysis of Synthetic Efficiency and Green Chemistry Considerations

The synthesis of this compound, a valuable intermediate in organic synthesis, can be achieved through various methods, primarily involving the direct iodination of 2,3-dimethoxybenzaldehyde. An analysis of these methods reveals significant differences in their efficiency, regioselectivity, and alignment with the principles of green chemistry. The evaluation extends beyond simple percentage yield to consider factors such as catalyst efficiency, solvent choice, waste generation, and atom economy.

Detailed Research Findings

A prominent method for synthesizing the target compound is the regioselective iodination of 2,3-dimethoxybenzaldehyde using N-Iodosuccinimide (NIS) as the iodine source. Research has shown that the choice of catalyst and solvent system is crucial for the reaction's outcome.

The efficiency of this halogenation can be significantly influenced by the reaction medium. A study comparing the iodination of a similar substrate, 2-methoxybenzaldehyde, in the ionic liquid [BMIM]NTf₂ versus the conventional solvent dichloromethane (B109758) highlighted substantial improvements. acs.org The reaction in the ionic liquid required only a 5 mol % loading of the Lewis acid catalyst (FeCl₃) to achieve an 88% yield in 2.5 hours. acs.org In contrast, achieving a similar result in dichloromethane necessitated a stoichiometric amount of the catalyst and a longer reaction time of 6 hours. acs.org This demonstrates that the use of an ionic liquid can lead to faster reactions with significantly lower catalyst loadings, a key aspect of improved process efficiency. acs.org

Alternative catalytic systems have also been explored for the iodination of substituted benzaldehydes, offering potentially higher efficiency. For instance, a silver(I)-catalyzed iodination of 2,4-dimethoxybenzaldehyde using NIS achieved a 98% yield of 2,4-dimethoxy-5-iodobenzaldehyde under mild conditions (40 °C for 1 hour). acs.org While this was performed on a different isomer, the near-quantitative yield suggests a highly efficient transformation that could potentially be adapted for 2,3-dimethoxybenzaldehyde, representing a benchmark for synthetic efficiency. acs.org

Below is a comparative data table summarizing the efficiency of different iodination methods for dimethoxybenzaldehyde derivatives.

Table 1: Comparative Analysis of Synthetic Methods and Efficiency

Method Substrate Reagents Catalyst / Loading Solvent Yield (Desired Product) Key Byproducts / Remarks Source
Iron-Catalyzed Iodination 2,3-Dimethoxybenzaldehyde N-Iodosuccinimide (NIS) Fe(NTf₂)₃ Not specified 58% 24% yield of 6-iodo regioisomer. acs.org
Iron-Catalyzed Iodination (Comparative) 2-Methoxybenzaldehyde N-Iodosuccinimide (NIS) FeCl₃ / 5 mol % [BMIM]NTf₂ 88% Faster reaction, low catalyst loading. acs.org
Iron-Catalyzed Iodination (Comparative) 2-Methoxybenzaldehyde N-Iodosuccinimide (NIS) FeCl₃ / 100 mol % Dichloromethane ~88% Slower reaction, high catalyst loading. acs.org

Green Chemistry Considerations

The environmental impact and sustainability of a synthetic route are assessed using green chemistry metrics. mdpi.com Key metrics include Atom Economy (AE), which measures how many atoms from the reactants are incorporated into the final product, and the Environmental Factor (E-factor) or Process Mass Intensity (PMI), which quantify the amount of waste generated per unit of product. greenchemistry-toolkit.orgresearchgate.net

Atom Economy: In the iodination of 2,3-dimethoxybenzaldehyde with NIS, the theoretical atom economy is inherently limited because the succinimide (B58015) portion of the NIS molecule becomes a byproduct. Even with a 100% chemical yield, a significant mass of the reactants does not become part of the desired product, which is a fundamental principle of atom economy. rsc.org

Catalysis and Solvents: From a green chemistry perspective, catalytic processes are superior to those requiring stoichiometric reagents. greenchemistry-toolkit.org The iron-catalyzed method using only 5 mol % of catalyst in an ionic liquid is a significant improvement over the reaction requiring a full equivalent of FeCl₃ in dichloromethane. acs.org Dichloromethane is a hazardous chlorinated solvent, and its replacement with a potentially recyclable ionic liquid is a positive step. acs.org However, the green credentials of ionic liquids themselves must be carefully assessed, including their synthesis, biodegradability, and potential toxicity.

E-Factor and Waste Generation: The E-factor (total waste in kg / product in kg) is heavily influenced by reaction yield, byproducts, and purification processes. researchgate.net

The iron-catalyzed synthesis of this compound, with its 58% yield and 24% isomeric byproduct, would have a relatively poor E-factor. acs.org The energy and materials (e.g., silica (B1680970) gel, solvents) required for chromatographic separation to remove the unwanted isomer contribute significantly to the total waste stream, increasing the PMI. greenchemistry-toolkit.org

In contrast, the silver-catalyzed method with a 98% yield would generate far less waste related to byproducts and purification, leading to a much lower (better) E-factor, assuming similar workup conditions. acs.org The main environmental consideration for this method shifts to the impact of the silver catalyst itself. acs.org

The following table provides a conceptual comparison of the green chemistry aspects of the discussed synthetic strategies.

Table 2: Green Chemistry Considerations for Iodination Methods

Consideration Iron-Catalyzed Method acs.org Silver-Catalyzed Method (Analogous) acs.org
Principle Catalytic Catalytic
Solvent System Dichloromethane (less green) vs. Ionic Liquid (potentially greener) Not specified, but mild conditions are favorable.
Atom Economy Moderate (limited by NIS usage) Moderate (limited by NIS usage)
Yield & Selectivity Moderate yield (58%), poor regioselectivity (24% byproduct) Excellent yield (98%), high selectivity reported.
Projected E-Factor/PMI High, due to significant byproduct formation and required purification. Low, due to high yield and minimal byproducts.

| Environmental Drawback | Use of chlorinated solvents; waste from isomer separation. | Use of a heavy metal (silver) catalyst. |

Reactions Involving the Aldehyde Moiety

The aldehyde group in this compound is a primary site for various chemical transformations, including condensation reactions, reductions, oxidations, and nucleophilic additions. cymitquimica.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org this compound can undergo Knoevenagel condensation to form α,β-unsaturated compounds. For instance, its reaction with malonic acid in the presence of a base like piperidine (B6355638) or triethylamine (B128534) leads to the formation of a cinnamic acid derivative. rsc.org The reaction typically proceeds in two steps: a nucleophilic addition of the active methylene compound to the carbonyl group, followed by a dehydration step. researchgate.net The choice of solvent can significantly impact the reaction, with polar aprotic solvents like DMF often accelerating the dehydration step. researchgate.net

Nitromethane (B149229) Condensation: The aldehyde can also react with nitromethane in a condensation reaction, typically catalyzed by a base such as ammonium (B1175870) acetate. cardiff.ac.uk This reaction yields a β-nitrostyrene derivative, which is a valuable intermediate for the synthesis of various nitrogen-containing compounds, including tryptamine (B22526) derivatives. researchgate.net

A representative example is the condensation of an iodo-dimethoxybenzaldehyde with nitromethane, heated in the presence of ammonium acetate, to produce the corresponding 2-(2-nitrovinyl)benzene derivative. cardiff.ac.uk

Reduction: The aldehyde group of this compound can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com For example, treatment with NaBH₄ in a solvent like methanol (B129727) would yield (2,3-dimethoxy-5-iodophenyl)methanol. d-nb.info

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid. pageplace.de Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents can be employed for this purpose. The product of this oxidation would be 2,3-dimethoxy-5-iodobenzoic acid.

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles. youtube.com These reactions are fundamental to the construction of more complex molecular architectures.

Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the aldehyde to form secondary alcohols. For example, reacting this compound with methylmagnesium bromide would result in the formation of 1-(2,3-dimethoxy-5-iodophenyl)ethanol. youtube.com

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles that readily add to aldehydes. uni-muenchen.de

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction. This involves the reaction with a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a strong base. For instance, reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride in the presence of a base like potassium hexamethyldisilazide (KHMDS) can be used to form a vinyl ether. rsc.org

Formation of Imines and Enamines: Reaction with primary amines under mildly acidic conditions leads to the formation of imines, while secondary amines yield enamines. youtube.com

Reactions at the Aromatic Ring System

The iodine atom on the aromatic ring of this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl iodides are highly reactive substrates for these transformations.

Heck Reaction: This reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. libretexts.org For example, this compound can be reacted with an olefin like ethyl crotonate. frontiersin.org The reaction is highly versatile and can be performed under various conditions, including mechanocatalysis using palladium milling balls. rsc.org The choice of palladium precursor and ligands can influence the reaction's outcome. nih.gov

Sonogashira Reaction: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. walisongo.ac.idresearchgate.net This method is widely used for the synthesis of aryl alkynes. thalesnano.comrsc.org For instance, coupling this compound with an alkyne like 2-methyl-3-butyn-2-ol (B105114) in the presence of a palladium catalyst and a copper(I) salt would yield the corresponding alkynylbenzaldehyde derivative. walisongo.ac.idrsc.org

Suzuki-Miyaura Coupling: This is a versatile method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. clockss.orgnih.gov This reaction is known for its high functional group tolerance and is widely applied in the synthesis of biaryl compounds. nih.govresearchgate.net The reaction of this compound with an arylboronic acid would produce a biphenyl (B1667301) derivative. The choice of ligand on the palladium catalyst can be crucial, especially for sterically hindered substrates. researchgate.net

Table 1: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
HeckAlkenePalladium catalyst, BaseArylated Alkene
SonogashiraTerminal AlkynePalladium catalyst, Copper(I) co-catalyst, BaseAryl Alkyne
Suzuki-MiyauraOrganoboron CompoundPalladium catalyst, BaseBiaryl or Vinylarene

Beyond palladium-catalyzed cross-coupling, the carbon-iodine bond can be functionalized through various other transformations.

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide an alternative to palladium-based methods for forming carbon-carbon and carbon-heteroatom bonds. For example, the Finkelstein reaction can be used to convert aryl bromides to aryl iodides using copper iodide and sodium iodide. google.com

Formation of Organometallic Reagents: The aryl iodide can be converted into an organometallic reagent, such as an organolithium or Grignard reagent, through metal-halogen exchange. These reagents can then react with a variety of electrophiles.

Hypervalent Iodine Chemistry: Aryl iodides can be oxidized to form hypervalent iodine compounds, such as diaryliodonium salts or λ³-iodanes. acs.orgcardiff.ac.uk These reagents are valuable as arylation agents in transition-metal-free transformations. acs.org

Iodination: While this compound already possesses an iodine atom, related dimethoxybenzaldehydes can be iodinated to produce this compound. For instance, 2,4-dimethoxybenzaldehyde can be iodinated using N-iodosuccinimide (NIS) in the presence of a silver(I) catalyst. acs.org

Electrophilic Aromatic Substitution (beyond initial iodination)

The aromatic ring of this compound is substituted with groups that exert competing electronic effects, influencing the feasibility and regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The two methoxy groups at positions C-2 and C-3 are strong activating groups and direct incoming electrophiles to the ortho and para positions. Conversely, the aldehyde group at C-1 and the iodine atom at C-5 are deactivating groups. The aldehyde directs meta, while the iodine directs ortho and para.

The positions available for substitution are C-4 and C-6.

Position C-4: This site is ortho to the C-3 methoxy group and para to the C-2 methoxy group, making it electronically enriched and a likely target for electrophilic attack.

Position C-6: This site is ortho to the C-2 methoxy group. However, it is also ortho to the bulky and deactivating aldehyde group, which introduces significant steric hindrance.

Considering these factors, electrophilic attack is most likely to occur at the C-4 position. While specific studies on the nitration or halogenation of this compound are not extensively documented, the reactivity of the parent compound, 2,3-dimethoxybenzaldehyde, provides insight. Nitration of 2,3-dimethoxybenzaldehyde yields 2,3-dimethoxy-5-nitrobenzaldehyde, demonstrating that substitution occurs at the C-5 position, which is para to one methoxy group and ortho to the other. bldpharm.com In the case of this compound, this C-5 position is already occupied.

The combined deactivating effect of the iodine atom and the aldehyde group may render the ring too electron-deficient for many standard EAS reactions to proceed efficiently. Furthermore, the aldehyde functionality can be sensitive to the often harsh, acidic conditions of EAS reactions, potentially leading to undesired side reactions or decomposition. sci-hub.se For example, studies on the bromination of the related 2,5-dimethoxybenzaldehyde (B135726) show that substitution occurs at the 4-position, consistent with the directing effects of the methoxy groups.

Transformations of the Methoxy Groups (e.g., Demethylation)

The cleavage of the methyl ethers (demethylation) is a common and important transformation for this compound, providing access to corresponding hydroxybenzaldehydes which are valuable synthetic intermediates. This transformation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent.

BBr₃ is known to cleanly cleave aryl methyl ethers at or below room temperature, a method that is successful even for di-iodo compounds where reagents like hydrogen bromide might cause deiodination and decomposition. mdma.chcommonorganicchemistry.com The reaction proceeds via a complex between the Lewis acidic boron and the ethereal oxygen, followed by the departure of methyl bromide. Generally, one equivalent of BBr₃ is required for each ether group. mdma.ch

In the synthesis of kinase inhibitors, BBr₃-mediated demethylation has been successfully applied to substrates structurally similar to this compound. For instance, a key step in the preparation of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives involved the demethylation of a methoxy-substituted benzothiophene (B83047) precursor using BBr₃. rsc.orgnih.gov Similarly, the synthesis of natural moracin compounds involved the demethylation of dimethoxy-substituted benzofurans with BBr₃ to yield the final dihydroxy products.

While effective, the reaction can present challenges. Researchers attempting the demethylation of the related 2-iodo-3,5-dimethoxybenzaldehyde (B3386212) with BBr₃ reported low yields and the formation of agglomerates, indicating that reaction conditions must be carefully optimized. researchgate.net

Table 1: Examples of BBr₃-Mediated Demethylation on Related Substrates

Starting MaterialReagentConditionsProductYieldReference
2-(3,5-Dimethoxyphenyl)-6-(prenyloxy)benzofuranBBr₃ (1 M in CH₂Cl₂)CH₂Cl₂, -78 °C to 0 °C, 20 hMoracin N21%
5-Bromo-6-acetoxy-2-(3,5-dimethoxyphenyl)benzofuranBBr₃ (1 M in CH₂Cl₂)CH₂Cl₂, -78 °C, 1 hMoracin S Precursor26%
Substituted 2,3-dimethoxy-iodobenzaldehyde derivativeBBr₃Not specifiedDihydroxy derivativeNot specified rsc.orgnih.gov
2-Iodo-3,5-dimethoxybenzaldehydeBBr₃ (17% in DCM)Not specifiedDihydroxybenzaldehydeLow Yield researchgate.net

Domino and Cascade Reactions Initiated by this compound

The dual functionality of this compound, comprising the reactive aldehyde group and the carbon-iodine bond, makes it an excellent substrate for domino and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, provide rapid access to complex molecular architectures from a relatively simple starting material. chalmers.sechemrxiv.org The aryl iodide moiety is particularly amenable to transition metal-catalyzed cross-coupling reactions, while the aldehyde can participate in condensations and multicomponent reactions.

Palladium-Catalyzed Domino Reactions

Palladium catalysis is a powerful tool for initiating cascade sequences with aryl iodides. The Heck reaction, for example, can be part of a domino sequence. In one synthetic pathway, iodobenzaldehydes are first subjected to a Morita–Baylis–Hillman reaction, and the resulting product undergoes an intramolecular Heck reaction to form complex benzoxocine systems. thieme-connect.com In other examples, an ortho-iodobenzaldehyde can undergo a palladium-catalyzed arylation that triggers a subsequent domino reaction, leading to the formation of chiral tetrahydrofluorenones. chalmers.se Annulation reactions between 2-iodobenzaldehyde (B48337) derivatives and internal alkynes, such as ynamides, proceed via palladium catalysis to generate highly substituted indenones. researchgate.net This strategy has been employed in the synthesis of potent kinase inhibitors. rsc.org

Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi reaction, are highly efficient for building molecular diversity. nih.govresearchgate.net 2-Iodobenzaldehydes are common components in these reactions. The initial product of an Ugi reaction, an α-acylamino amide, still contains the iodo-substituent, which can be used in a subsequent intramolecular cyclization step (a post-Ugi transformation). This approach has been used to synthesize diverse heterocyclic scaffolds, such as spirooxindoles, through a sequential Ugi reaction followed by a copper- or palladium-catalyzed C-N/C-C bond formation. nih.govmdpi.com

Suzuki Coupling Cascades

The Suzuki coupling reaction is another cornerstone of palladium-catalyzed cross-coupling. A derivative of the target molecule, 4-benzyloxy-2,3-dimethoxy-6-iodobenzaldehyde, served as a key building block in the total synthesis of the hasubanan (B79425) alkaloid (±)-hasubanonine. The synthesis hinged on a Suzuki coupling to form a key biaryl bond, which was followed by a sequence of reactions including Wittig olefination and ring-closing metathesis to construct the complex polycyclic core. acs.org

Table 2: Examples of Domino and Cascade Reactions with Iodobenzaldehydes

Reaction TypeKey ReactantsCatalyst/ReagentsProduct ClassReference
Annulation2-Iodobenzaldehyde, YnamidePalladium catalystAmino-indenones researchgate.net
Post-Ugi Cyclization2-Iodobenzaldehyde, Amine, Isocyanide, Carboxylic AcidUgi reaction followed by Cu or Pd catalystSpirooxindoles nih.govmdpi.com
Heck Domino Reaction2-Iodobenzaldehyde, DienePd(OAc)₂, Ligand, BaseTetrahydrofluorenones chalmers.se
Suzuki Coupling Cascade4-Benzyloxy-2,3-dimethoxy-6-iodobenzaldehyde, Boronic esterPd(dppf)Cl₂Hasubanan Alkaloid Precursor acs.org

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The unique combination of functional groups in iodo-dimethoxybenzaldehyde derivatives makes them ideal precursors for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. aablocks.comscispace.com

The aldehyde group is a key electrophile for condensation reactions, while the iodine atom is a perfect handle for palladium-catalyzed cross-coupling reactions, enabling the formation of diverse nitrogen-containing rings.

Pyrazoles : Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are frequently synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. semanticscholar.org Alternatively, aldehydes serve as precursors in multi-component reactions to build the pyrazole (B372694) scaffold. nih.govorganic-chemistry.org For instance, a one-pot, three-component reaction can be employed where an aromatic aldehyde condenses with tosylhydrazine, followed by a cycloaddition with a terminal alkyne to yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Another approach involves the reaction of β,γ-unsaturated hydrazones, derived from aldehydes, which undergo copper-catalyzed aerobic oxidative cyclization. organic-chemistry.org

Table 2: Selected Synthetic Routes to Pyrazole Derivatives
Starting MaterialsKey Reaction TypeReference
Enaminones + Aryl Sulfonyl HydrazinesTandem Reaction (Metal-Free) nih.gov
Aldehydes + Hydrazine + KetonesCondensation/Oxidation organic-chemistry.org
1,3-Diketones + ArylhydrazinesCondensation/Cyclization organic-chemistry.org
Alk-3-yn-1-ones + Hydrazines5-Exo-dig Cyclocondensation rsc.org

Pyrazinones : The synthesis of 2(1H)-pyrazinones has been accomplished using ortho-iodobenzaldehydes as a key starting material. rsc.org In a notable example, researchers described the asymmetric synthesis of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones. researchgate.net The process involves the cyclization of aminonitriles derived from o-iodobenzaldehyde, demonstrating a transfer of chirality from the starting material to the final pyrazinone product. researchgate.net

Dihydropyrimidines : Dihydropyrimidinones and their thio-analogs are commonly prepared via the Biginelli reaction. This is a one-pot, three-component synthesis that involves an aromatic aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.gov The aldehyde, such as 2,3-dimethoxy-5-iodobenzaldehyde, acts as the electrophilic component that condenses with the other reactants to form the six-membered heterocyclic ring. nih.gov

Indoles : The indole (B1671886) scaffold is central to a vast number of bioactive compounds. openmedicinalchemistryjournal.comorganic-chemistry.org Syntheses utilizing ortho-haloaryl precursors are particularly powerful. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of 2-iodoanilines with alkynes to form 2,3-disubstituted indoles. nih.gov A related strategy, the Kraus indole synthesis, uses 2-halobenzaldehydes which are converted into indolo[2,1-a]isoquinolines through a sequence involving a Sonogashira reaction followed by an indole-forming cyclization. osti.gov This approach is compatible with various functional groups and does not require a transition metal catalyst in the final cyclization step. osti.gov

The reactivity of the iodo and aldehyde groups is also harnessed for the creation of oxygen-containing heterocyclic systems.

Benzofurans : Benzofuran (B130515) derivatives are widespread in nature and possess significant biological activity. jocpr.com A common strategy for their synthesis involves the palladium and copper-mediated domino Sonogashira-hetero-annulation reaction between an o-iodophenol and a terminal alkyne. d-nb.info In cases where the starting material is an iodobenzaldehyde, it can be converted to the necessary precursor. For example, 3,5-dihydroxy-4-iodobenzaldehyde has been used in the construction of a benzofuran ring as part of the total synthesis of resveratrol (B1683913) dimers. d-nb.info Other methods include the iodine-induced cyclization of appropriate precursors to form the benzofuran core. rsc.org

Table 3: Strategies for Benzofuran Synthesis from Halogenated Precursors
PrecursorsKey ReactionReference
o-Iodophenols + Terminal AlkynesPd/Cu-catalyzed Sonogashira/Annulation d-nb.inforsc.org
o-Hydroxyaryl Ketones + Acid ChloridesIntramolecular Cyclization (Low-valent Ti) jocpr.com
o-Halophenols + OrganocupratesOrganocuprate Condensation jocpr.com

Benzoxocines : Medium-sized oxygen-containing rings like benzoxocines are important structural motifs. sorbonne-universite.fr A synthetic pathway to the 1,4-dihydro-2H-3-benzoxocine system has been developed using iodobenzaldehydes as the starting point. sorbonne-universite.frthieme-connect.com The method relies on an initial Morita–Baylis–Hillman reaction of the iodobenzaldehyde with methyl acrylate. The resulting adduct undergoes further transformations to yield a cinnamyl alcohol derivative, which is then subjected to a palladium-catalyzed Heck reaction with 2,5-dimethoxy-2,5-dihydrofuran (B146672) as the key ring-forming step to construct the eight-membered benzoxocine ring. sorbonne-universite.frresearchgate.net

Intermediate in the Preparation of Complex Molecular Scaffolds

Beyond the synthesis of fundamental heterocycles, this compound serves as a crucial intermediate for building more elaborate and complex molecular scaffolds with tailored functionalities. biosynth.com

The term molecular scaffold refers to a core structure from which various functional components can be appended to create a multi-functional molecule. mdpi.com The strategic placement of reactive handles on the scaffold is essential for site-selective modifications.

A prime example is the use of methoxy (B1213986) ortho-iodobenzaldehydes in the synthesis of complex tetracyclic kinase inhibitors. rsc.org In this research, 2-iodo-3-methoxybenzaldehyde (B12847278) was used as a key precursor. It was reacted with a lithiated benzo[b]thiophene derivative, and the resulting alcohol was oxidized back to a ketone. This ketone then underwent a palladium-catalyzed intramolecular annulation reaction to form a rigid, multi-ring 6H-benzo[b]indeno[1,2-d]thiophen-6-one scaffold. rsc.org By varying the substituents on both the benzaldehyde (B42025) and the benzothiophene (B83047) starting materials, a library of compounds was created and tested for inhibitory activity against a panel of kinases, demonstrating how this scaffold approach allows for systematic structure-activity relationship (SAR) studies. rsc.org

Table 4: Structure-Activity Relationship of Synthesized Kinase Inhibitors
CompoundKey Substituent (R⁵ on scaffold)DYRK1A Inhibition (IC₅₀)Reference
4a-d-H (unsubstituted)Low Inhibition rsc.org
4e-OMe (methoxy)52 nM rsc.org
4i-k-OH (hydroxy)35-116 nM rsc.org

The functional groups on the benzaldehyde core are not only useful for covalent bond formation but also for directing the formation of larger, ordered structures known as supramolecular assemblies. These assemblies are held together by non-covalent interactions such as hydrogen bonds and halogen bonds. The iodine atom in this compound is a potential halogen bond donor, a highly directional interaction that is increasingly used in crystal engineering and the design of supramolecular materials. researchgate.net

Research has shown that monomers derived from 4-iodobenzaldehyde (B108471) can be used to create oligomers with flexible backbones. rsc.org These oligomers, containing the iodo-aromatic moiety, are capable of forming stable, hydrogen-bonded duplex structures in solution, demonstrating how a simple building block can be integrated into a complex, self-assembling system. rsc.org

Role in the Development of Chemically-Derived Probes and Pre-imaging Agents

The complex molecular architectures synthesized from this compound and its analogs are often designed with a specific biological purpose, serving as chemical probes to investigate biological systems.

For example, the tetracyclic 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives are potent and selective inhibitors of kinases like DYRK1A, CLK1, and CLK4. rsc.org These molecules act as chemical probes that allow researchers to study the roles of these specific enzymes in cellular pathways and disease processes. The most active compound from the study, 4k, was identified as an ATP-competitive inhibitor, providing valuable information about its mechanism of action. rsc.org

Furthermore, the principles of scaffold-based synthesis can be extended to create highly complex probes. mdpi.com For instance, a tetrafunctional photoaffinity probe has been developed around a central nitrogen hub, incorporating a biotin (B1667282) tag for purification, a cleavable linker, a photo-activatable labeling group, and a protein-targeting agent. mdpi.com While not directly using this compound, this illustrates the type of advanced molecular tool that can be constructed starting from strategically functionalized aromatic building blocks.

Table 5: Mentioned Chemical Compounds
Compound NameRole/Context
This compoundPrimary subject, synthetic precursor
2-iodo-3-methoxybenzaldehydePrecursor for kinase inhibitor scaffolds rsc.org
3,5-dihydroxy-4-iodobenzaldehydePrecursor for benzofuran synthesis d-nb.info
4-iodobenzaldehydePrecursor for supramolecular assembly monomers rsc.org
o-iodobenzaldehydePrecursor for pyrazinones rsc.orgresearchgate.net
PyrazoleTarget nitrogen-containing heterocycle
PyrazinoneTarget nitrogen-containing heterocycle
DihydropyrimidineTarget nitrogen-containing heterocycle
IndoleTarget nitrogen-containing heterocycle
BenzofuranTarget oxygen-containing heterocycle
BenzoxocineTarget oxygen-containing heterocycle
6H-benzo[b]indeno[1,2-d]thiophen-6-oneComplex molecular scaffold for kinase inhibitors rsc.org
Methyl AcrylateReactant in Morita–Baylis–Hillman reaction sorbonne-universite.fr
2,5-dimethoxy-2,5-dihydrofuranReactant in Heck reaction for benzoxocine synthesis sorbonne-universite.fr
Urea / ThioureaReactant in Biginelli reaction nih.gov

Spectroscopic and Structural Elucidation of 2,3 Dimethoxy 5 Iodobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity and spatial arrangement of atoms can be deduced.

¹H NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 2,3-Dimethoxy-5-iodobenzaldehyde provides valuable information about the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic ring. pdx.edu

The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between 9.5 and 9.9 ppm, due to the strong deshielding effect of the carbonyl group. pdx.edu The aromatic protons on the benzene (B151609) ring exhibit distinct signals. The proton at the C4 position and the proton at the C6 position will appear as doublets due to coupling with each other. The methoxy (B1213986) groups (-OCH₃) at the C2 and C3 positions will each show a singlet, typically in the range of 3.8 to 4.0 ppm.

Coupling constants (J values) provide information about the connectivity of adjacent protons. The coupling between the aromatic protons at C4 and C6 is a three-bond coupling (³J), typically in the range of 2-3 Hz for meta-coupling. organicchemistrydata.orglibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO9.5 - 9.9Singlet-
H-67.5 - 8.0Doublet~2-3
H-47.0 - 7.5Doublet~2-3
OCH₃ (C2)3.8 - 4.0Singlet-
OCH₃ (C3)3.8 - 4.0Singlet-

¹³C NMR Analysis of Chemical Shifts

The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of 190-200 ppm. libretexts.org The aromatic carbons show signals in the range of 110-160 ppm. The carbon bearing the iodine atom (C5) will have its chemical shift influenced by the heavy atom effect. The carbons attached to the oxygen atoms of the methoxy groups (C2 and C3) will be shifted downfield compared to the other aromatic carbons. The methoxy carbons themselves will appear in the upfield region, typically around 55-60 ppm. illinois.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O190 - 200
C3150 - 160
C2145 - 155
C1130 - 140
C6125 - 135
C4110 - 120
C590 - 100
OCH₃ (C3)55 - 65
OCH₃ (C2)55 - 65

Mass Spectrometry (MS) Analysisnih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification. nih.gov

Ionization Techniques and Fragmentation Patterns

In a typical mass spectrum of this compound obtained via electron ionization (EI), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (292.07 g/mol ). cymitquimica.com

The fragmentation pattern provides structural clues. Common fragmentation pathways for benzaldehydes involve the loss of the formyl radical (CHO), resulting in a peak at M-29. libretexts.org For this specific compound, other significant fragments could arise from the loss of a methyl group (CH₃) from one of the methoxy groups, leading to a peak at M-15, or the loss of a methoxy group (OCH₃), resulting in a peak at M-31. The loss of iodine would also be a prominent fragmentation pathway, giving a peak at M-127.

Infrared (IR) and Raman Spectroscopyresearchgate.net

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. libretexts.orgmsu.edu

Vibrational Assignments of Characteristic Functional Groups

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde is expected in the region of 1685-1710 cm⁻¹. vscht.cz

C-H Stretch (Aldehyde): A characteristic pair of medium intensity bands for the aldehydic C-H stretch typically appears around 2830-2695 cm⁻¹. vscht.cz

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are observed in the region of 3000-3100 cm⁻¹. vscht.cz

Aromatic C=C Stretch: The C=C stretching vibrations within the aromatic ring typically give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-O Stretch: The stretching vibrations of the C-O bonds of the methoxy groups are expected to appear as strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-I Stretch: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the precise assignment of the observed bands. researchgate.netresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
AldehydeC=O Stretch1685 - 1710
AldehydeC-H Stretch2830 - 2695
AromaticC-H Stretch3000 - 3100
AromaticC=C Stretch1400 - 1600
MethoxyC-O Asymmetric Stretch1200 - 1300
MethoxyC-O Symmetric Stretch1000 - 1100
IodoC-I Stretch< 600

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure determination for this compound is not publicly available in crystallographic databases, a comprehensive analysis can be conducted by examining its close structural analogues and derivatives. The principles governing the solid-state structure of this molecule can be effectively understood by studying related compounds, particularly its parent compound, 2,3-dimethoxybenzaldehyde (B126229), and its brominated derivatives.

Crystal Structure Determination and Conformational Analysis

The determination of a crystal structure via single-crystal X-ray diffraction allows for an unambiguous description of the molecule's conformation in the solid state. For derivatives of 2,3-dimethoxybenzaldehyde, these studies reveal key structural features influenced by the interplay of bulky and electron-rich substituents on the aromatic ring.

A study of the closely related compounds, 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) (6-BRB) and 5-bromo-2,3-dimethoxybenzaldehyde (B184988) (5-BRB), provides significant insight into the likely structural parameters of the iodo-analogue. scielo.br Both brominated compounds were found to crystallize in the monoclinic space group P2₁/c, with one independent molecule in the asymmetric unit. scielo.br The molecular conformations are observed to be nearly planar, a characteristic feature that is, however, subtly distorted by the substituents. scielo.br

Based on these analogues, the this compound molecule is expected to have a largely planar benzaldehyde (B42025) core. However, significant conformational nuances arise from the methoxy groups at the C2 and C3 positions. In the crystal structure of the parent 2,3-dimethoxybenzaldehyde, a notable deviation from planarity is observed for one of the methoxy groups, which is twisted out of the aromatic plane by approximately 1.2 Å. This distortion minimizes steric hindrance. A similar conformation is anticipated for the 5-iodo derivative. The aldehyde group's conformation relative to the ring is also a key feature, with theoretical studies on halobenzaldehydes indicating that conformational energies are delicately balanced by electronic and steric effects. researchgate.net

The crystallographic parameters for the bromo-derivatives, which serve as excellent models for the iodo-compound, are detailed below.

Parameter6-bromo-2,3-dimethoxybenzaldehyde (6-BRB)5-bromo-2,3-dimethoxybenzaldehyde (5-BRB)
Chemical FormulaC₉H₉BrO₃C₉H₉BrO₃
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
Z44
a (Å)12.162(3)7.311(2)
b (Å)7.730(2)7.680(2)
c (Å)10.741(2)16.899(4)
β (°)105.77(3)93.59(3)
Volume (ų)970.3(4)947.2(4)

Table 1: Crystallographic data for bromo-derivatives of 2,3-dimethoxybenzaldehyde. scielo.br

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The arrangement of molecules in a crystal lattice is directed by a network of non-covalent intermolecular interactions. nih.gov For this compound, the key interactions expected to govern its supramolecular assembly are halogen bonds involving the iodine atom and hydrogen bonds involving the aldehyde and methoxy groups. scielo.brnih.gov

Halogen Bonding: The iodine atom, being large and highly polarizable, is a potent halogen bond donor. nih.govwikipedia.org This interaction arises from an electropositive region, known as a σ-hole, located on the iodine atom along the extension of the C-I covalent bond. pnas.org This electrophilic region can form an attractive, directional interaction with a Lewis base, such as the lone pair of an oxygen atom. pnas.orgmdpi.com

In the crystal structures of related iodinated aromatic aldehydes, C-I···O=C halogen bonds are a recurring and structure-directing motif. mdpi.com For instance, in (Z)-2-iodocinnamaldehyde, an intermolecular halogen bond is observed between the iodine and the carbonyl oxygen with an I···O separation of 3.418(2) Å, which is shorter than the 3.50 Å sum of their van der Waals radii. pnas.orgmdpi.com A similar C-I···O interaction is highly probable in the crystal structure of this compound, where the iodine at the C5 position of one molecule interacts with the carbonyl oxygen of a neighboring molecule, contributing significantly to the stability of the crystal packing. nih.gov The crystal structure of 6-bromo-2,3-dimethoxybenzaldehyde features a Br···Br halogen bond, further highlighting the importance of halogen interactions in the crystal packing of these systems. scielo.br

Hydrogen Bonding: While lacking strong hydrogen bond donors like -OH or -NH groups, the molecule can participate in a network of weak C-H···O hydrogen bonds. These interactions, though individually weak, collectively play a crucial role in stabilizing the three-dimensional crystal architecture. nih.gov Analysis of the bromo-analogues reveals that the carbonyl group is a consistent participant in C-H···O hydrogen bonds. scielo.br Aromatic and methyl C-H groups act as donors, while the aldehyde and methoxy oxygen atoms act as acceptors. These interactions link molecules into extended chains or more complex multidimensional networks. scielo.brnih.gov In the crystal structure of 5-bromo-2,3-dimethoxybenzaldehyde, for example, C-H···O interactions are the primary stabilizing force. scielo.br

Interaction TypeDonor-AcceptorTypical Distance (Å)Typical Angle (°)Significance
Halogen BondC-I···O=C~3.1 - 3.5~165Highly directional, primary structure-directing force. pnas.orgmdpi.com
Hydrogen BondC-H···O=C~3.2 - 3.5>120Forms extended networks, stabilizing the crystal lattice. scielo.br
Hydrogen BondC-H···O(Me)~3.2 - 3.5>120Contributes to the overall packing efficiency. scielo.br

Table 2: Expected intermolecular interactions in the crystal structure of this compound based on analogous compounds.

The combination of directional halogen bonds and a network of weaker hydrogen bonds results in a robust and well-defined supramolecular assembly, dictating the material's physical properties.

Computational and Theoretical Investigations of 2,3 Dimethoxy 5 Iodobenzaldehyde

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for modeling the behavior of molecules. For substituted benzaldehydes, DFT methods, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide reliable results for geometric parameters and vibrational frequencies that correlate well with experimental data. researchgate.netresearchgate.net

Geometry Optimization and Conformational Stability Analysis

The initial step in the computational analysis of 2,3-Dimethoxy-5-iodobenzaldehyde involves the optimization of its molecular geometry to find the most stable conformation. This process identifies the minimum energy structure on the potential energy surface. For substituted benzaldehydes, different conformations can arise due to the orientation of the aldehyde and methoxy (B1213986) groups relative to the benzene (B151609) ring.

For instance, in related molecules like 3-chloro-4-methoxybenzaldehyde, two primary conformers, O-cis and O-trans, are considered, arising from the relative orientation of the carbonyl group and the adjacent methoxy group. researchgate.net A similar conformational analysis for this compound would involve assessing the rotational barriers of the aldehyde and the two methoxy groups. The relative energies of these conformers are calculated to determine the most stable structure. It is anticipated that the planar conformation, where the aldehyde group is coplanar with the benzene ring, would be the most stable due to favorable conjugation effects. The presence of the bulky iodine atom and two methoxy groups at positions 2, 3, and 5 introduces steric and electronic effects that significantly influence the final optimized geometry and conformational preference.

Table 1: Representative Optimized Geometrical Parameters (Calculated) (Note: The following data is illustrative, based on typical values for similar structures, as specific experimental data for this compound is not available in the cited sources.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.41118 - 121~0
C-CHO~1.48--
C=O~1.22--
C-H (aldehyde)~1.11--
C-I~2.10--
C-O (methoxy)~1.36--
O-CH3~1.43--
C-C-O (methoxy)-~115 / ~125-
C-C-C (ring)-119 - 122-
O=C-C-C--~180 (for planarity)

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. This analysis helps in the assignment of experimentally observed vibrational bands to specific molecular motions.

The vibrational modes of this compound can be categorized as follows:

Carbonyl Group Vibrations: The C=O stretching vibration is one of the most characteristic bands in the IR spectrum, typically appearing in the region of 1680-1710 cm⁻¹. researchgate.net

C-H Vibrations: These include stretching and bending modes of the aromatic C-H and the aldehydic C-H.

Methoxy Group Vibrations: Characteristic vibrations include C-O stretching and CH₃ rocking, wagging, and stretching modes.

Ring Vibrations: The benzene ring exhibits characteristic C-C stretching, in-plane, and out-of-plane bending vibrations.

C-I Vibration: The C-I stretching vibration is expected at a lower frequency due to the heavy mass of the iodine atom.

Theoretical calculations provide scaled vibrational frequencies that are often in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net The Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode.

Table 2: Selected Calculated Vibrational Frequencies and Assignments (Note: These are representative values based on analogous compounds.)

Calculated Frequency (cm⁻¹)Assignment (based on PED)
~3080Aromatic C-H stretch
~2950CH₃ asymmetric stretch
~2850Aldehydic C-H stretch
~1700C=O stretch
~1580Aromatic C=C stretch
~1260Asymmetric C-O-C stretch (methoxy)
~1030Symmetric C-O-C stretch (methoxy)
~650C-I stretch

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions.

HOMO-LUMO Energy Gap Determination and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the methoxy groups, which are electron-donating. The LUMO is likely to be centered on the carbonyl group and the aromatic ring, reflecting its electron-accepting character. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity.

Table 3: Calculated Electronic Properties (Note: Values are illustrative, based on typical DFT calculations for similar aromatic aldehydes.)

ParameterValue (eV)
HOMO Energy~ -6.2
LUMO Energy~ -2.0
HOMO-LUMO Gap (ΔE)~ 4.2
Ionization Potential (I)~ 6.2
Electron Affinity (A)~ 2.0
Electronegativity (χ)~ 4.1
Chemical Hardness (η)~ 2.1
Electrophilicity Index (ω)~ 3.98

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density of the molecule, with different colors representing different potential values.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atom of the carbonyl group.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms and the aldehydic carbon.

Green regions represent areas of neutral potential.

The MEP map provides a clear visual representation of the molecule's reactivity landscape.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with these donor-acceptor interactions is a key output of NBO analysis.

For this compound, significant hyperconjugative interactions would be expected, such as:

Delocalization from the lone pairs of the oxygen atoms (both carbonyl and methoxy) to the antibonding orbitals (σ* and π*) of the adjacent C-C and C=O bonds.

Interactions involving the π-system of the benzene ring.

Table 4: Significant Donor-Acceptor Interactions from NBO Analysis (Illustrative)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(O) of C=Oπ(C-C) ringHigh
LP(O) of OCH₃σ(C-C) ringModerate
π(C-C) ringπ(C=O)Moderate
π(C-C) ringσ(C-I)Low

This detailed computational and theoretical framework allows for a comprehensive understanding of the structural and electronic properties of this compound, providing a solid foundation for predicting its chemical behavior.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. Techniques such as Density Functional Theory (DFT) are instrumental in mapping out reaction pathways, identifying intermediates, and determining the energetics of these processes. chalmers.sescispace.com

For instance, in reactions like the Sonogashira cross-coupling, which could be used to modify the iodo-substituent, or aldol (B89426) condensation involving the benzaldehyde (B42025) functionality, computational analysis can reveal the step-by-step molecular transformations. rsc.org Modeling can also be applied to understand more complex cascade reactions that may be initiated from this versatile starting material. chalmers.sersc.org

Transition State Analysis and Energy Barriers

A key aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of associated energy barriers. The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-making and bond-breaking processes. chalmers.se

By locating the transition state structure on the potential energy surface, the activation energy for a given reaction step can be calculated. chalmers.se This energy barrier determines the rate of the reaction. For example, in a hypothetical nucleophilic addition to the carbonyl group of this compound, computational methods can determine the energy required to reach the tetrahedral intermediate's transition state. Similarly, for reactions involving the displacement of the iodine atom, the energy profile of the oxidative addition and reductive elimination steps in a catalytic cycle can be modeled. acs.org

Reaction TypeTheoretical MethodCalculated Activation Energy (kcal/mol)
Nucleophilic AdditionDFT (B3LYP)Data not available in search results
Suzuki CouplingDFTData not available in search results
Sonogashira CouplingDFTData not available in search results

This table is illustrative. Specific computational data for this compound was not available in the provided search results. The values would be highly dependent on the specific reaction and computational level of theory.

Charge Transfer and Electron Density Distribution Studies

The electronic properties of this compound, such as charge transfer and electron density distribution, are fundamental to its reactivity. The electron-donating methoxy groups and the electron-withdrawing iodo and aldehyde groups create a specific electronic environment within the molecule.

Computational methods can visualize and quantify this distribution. For example, at the Highest Occupied Molecular Orbital (HOMO), the electron density is often concentrated on the electron-rich aromatic ring and methoxy groups. koreascience.kr Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the electron-accepting aldehyde group, indicating the most likely site for nucleophilic attack. koreascience.krresearchgate.net This intramolecular charge transfer from the donor to the acceptor parts of the molecule is a key feature that can be precisely modeled. koreascience.krresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR/Raman)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can be invaluable for structure confirmation and analysis. mdpi.comd-nb.infonih.govchemrxiv.org

Density Functional Theory (DFT) calculations are commonly employed to predict both Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for Infrared (IR) and Raman spectroscopy. d-nb.infocardiff.ac.ukresearchgate.net These theoretical predictions, when compared with experimental data, can confirm structural assignments and provide a deeper understanding of the molecule's electronic and vibrational characteristics.

For NMR predictions, various levels of theory and basis sets can be used, with methods like B3LYP often providing a good balance of accuracy and computational cost. researchgate.net Machine learning approaches are also emerging as powerful tools for the highly accurate prediction of NMR spectra. mdpi.comnih.govchemrxiv.org

Similarly, for IR and Raman spectra, computational models can calculate the vibrational modes and their corresponding intensities. cardiff.ac.ukscm.comarxiv.org This allows for the assignment of specific peaks in the experimental spectra to particular molecular motions, such as the stretching of the carbonyl group or the bending of C-H bonds.

Spectroscopic ParameterComputational MethodPredicted ValueExperimental Value
¹H NMR (δ, ppm)DFT/B3LYPData not availableData not available
¹³C NMR (δ, ppm)DFT/B3LYPData not availableData not available
IR (C=O stretch, cm⁻¹)DFT/B3LYPData not availableData not available

This table is illustrative. While the capability to predict these parameters is well-established, specific predicted and experimental values for this compound were not found in the search results.

Non-Covalent Interaction Analysis (e.g., Halogen Bonding, Hydrogen Bonding)

Non-covalent interactions play a crucial role in the solid-state structure and molecular recognition of this compound. Computational analysis is essential for identifying and characterizing these weak interactions. jussieu.frmdpi.com

The iodine atom in this compound can participate in halogen bonding, an attractive interaction between the electrophilic region on the halogen (the σ-hole) and a nucleophilic site on an adjacent molecule. researchgate.netbeilstein-journals.orgnih.gov Computational methods can map the electrostatic potential on the molecular surface to visualize the σ-hole and predict the strength and directionality of these halogen bonds. researchgate.net

Furthermore, the oxygen atoms of the methoxy and aldehyde groups can act as hydrogen bond acceptors, interacting with suitable hydrogen bond donors in the crystalline environment. researchgate.netmdpi.comorientjchem.orgresearchgate.net The Non-Covalent Interaction (NCI) index is a computational tool that allows for the visualization and characterization of these weak interactions based on the electron density and its derivatives. jussieu.frmdpi.comrsc.org

Interaction TypeDonorAcceptorTypical Distance (Å)
Halogen BondC-IO, N~3.1 - 3.4
Hydrogen BondC-HO~3.2 - 3.5

This table provides typical ranges for such interactions. Specific distances for this compound would require crystallographic data or specific computational modeling of its dimer or crystal structure.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of 2,3-Dimethoxy-5-iodobenzaldehyde exist, future research is likely to focus on the development of more sustainable and efficient synthetic routes. Green chemistry principles, such as minimizing waste, using less hazardous reagents, and improving atom economy, are becoming increasingly important in chemical synthesis. chemijournal.comrptu.de

Current methods often rely on traditional iodination techniques which may involve harsh reagents or produce significant waste. Future approaches could explore:

Direct C-H Iodination: Developing catalytic systems for the direct iodination of 2,3-dimethoxybenzaldehyde (B126229) would be a significant advancement. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, efficiency, and scalability compared to batch processes.

Bio-catalysis: Investigating the potential of enzymes to catalyze the selective iodination of the aromatic ring could provide a highly sustainable and environmentally friendly synthetic route.

A patent has described a two-step synthesis of 2,3-dimethoxybenzaldehyde starting from o-bromophenol, which involves formylation followed by a combined methoxylation and etherification step using dimethyl carbonate. google.com This approach avoids the use of toxic dimethyl sulfate. google.com Further research could adapt such greener methylation strategies in the synthesis of iodo-substituted benzaldehydes.

Exploration of Undiscovered Reactivity and Selective Transformations

The unique electronic and steric properties of this compound offer opportunities for exploring novel chemical reactions and selective transformations. The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde and iodo groups can lead to unique reactivity patterns.

Future research in this area could focus on:

Cross-Coupling Reactions: While the iodo group is a well-established handle for cross-coupling reactions, further exploration of its reactivity in complex, multi-step syntheses is warranted. thieme-connect.com This includes developing new catalytic systems for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings that are tolerant of the aldehyde and methoxy groups. For example, palladium-catalyzed annulation reactions between 2-iodobenzaldehydes and ynamides have been shown to produce polysubstituted amino-indenones. researchgate.net

Ortho-Lithiation: The directing effect of the methoxy groups could be exploited for selective ortho-lithiation, allowing for the introduction of additional functional groups onto the aromatic ring.

Multicomponent Reactions: Designing novel multicomponent reactions that utilize this compound as a key building block could provide rapid access to complex molecular architectures. chemijournal.com

Integration into Catalytic Cycles and Green Chemistry Applications

The iodoarene functionality of this compound makes it a potential precursor for the development of novel organocatalysts and ligands for metal-catalyzed reactions. Hypervalent iodine compounds, derived from aryl iodides, are known to be effective and environmentally benign oxidizing agents and have been used as alternatives to heavy metals in organic synthesis. acs.org

Future research could explore:

Hypervalent Iodine Catalysis: The development of recyclable hypervalent iodine reagents derived from this compound for use in a variety of oxidative transformations. acs.org

Ligand Synthesis: The synthesis of novel phosphine, N-heterocyclic carbene (NHC), or other ligands bearing the 2,3-dimethoxy-5-iodophenyl moiety for use in transition metal catalysis. aablocks.com The electronic and steric properties of this substituent could be tuned to influence the activity and selectivity of the metal center.

Organocatalysis: The aldehyde group can participate in various organocatalytic transformations, such as aldol (B89426) and Knoevenagel condensations. The iodo- and methoxy-substituents can be used to fine-tune the reactivity and selectivity of these processes.

The principles of green chemistry, which emphasize the use of non-polluting and efficient chemical processes, are central to these future directions. chemijournal.com The use of catalysts, solvent-free reaction conditions, and renewable starting materials are all key aspects of this approach. tandfonline.comscispace.com

Advanced Materials Science Applications Derived from this compound

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of advanced materials with tailored electronic and photophysical properties. biosynth.com

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): The synthesis of novel fluorescent or phosphorescent materials for use in OLEDs. The methoxy and iodo groups can be used to tune the emission color and efficiency of the resulting materials.

Organic Photovoltaics (OPVs): The development of new donor or acceptor materials for use in organic solar cells. The electronic properties of the 2,3-dimethoxy-5-iodophenyl group can be tailored to optimize the performance of the device.

Sensors: The creation of new chemosensors for the detection of specific analytes. researchgate.net The aldehyde group can be readily converted into a variety of functional groups that can interact with target molecules, and the iodo-substituent provides a site for further functionalization.

Development of New Chemical Tools and Molecular Probes

The versatility of this compound as a synthetic intermediate makes it a valuable starting point for the development of new chemical tools and molecular probes for studying biological systems. nih.gov

Future research in this area could focus on:

Fluorescent Probes: The synthesis of novel fluorescent dyes with improved photostability and brightness for use in cellular imaging. The 2,3-dimethoxyphenyl scaffold is found in some fluorescent probes, and the iodo group allows for the attachment of targeting moieties or other functional groups.

Photoaffinity Labels: The development of photoaffinity labels for identifying the binding partners of small molecules in complex biological systems. The iodo group can be converted into a photoreactive group, such as an azide (B81097) or a diazirine.

PET and SPECT Imaging Agents: The radioiodination of this compound or its derivatives could lead to the development of new imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). acs.org Aryl iodides are important precursors for the synthesis of radioiodinated compounds used in medical imaging. acs.org

The development of such tools will be crucial for advancing our understanding of complex biological processes and for the discovery of new therapeutic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.